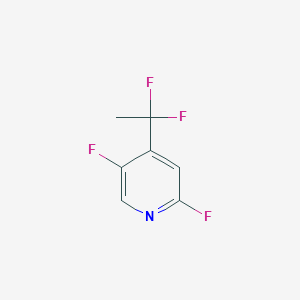

4-(1,1-Difluoroethyl)-2,5-difluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a chemical compound used in scientific research for various applications. It is a pyridine derivative with the molecular formula C7H4F4N. This chemical compound has gained attention due to its unique properties, which make it useful in various research fields.

Aplicaciones Científicas De Investigación

Late-stage difluoromethylation

- Scientific Field : Organic Chemistry

- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

1,1-Difluoroethylation of arylboronic acids

- Scientific Field : Medicinal Chemistry

- Summary of Application : 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry and related fields. 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material, is viewed as an ideal 1,1-difluoroethylating reagent .

- Methods of Application : A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl for the synthesis of (1,1-difluoroethyl)arenes has been disclosed .

- Results or Outcomes : The synthesis of such compounds is generally accomplished by two strategies: one is the transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, such as nucleophilic fluorination of ketones or their derivatives, dihydrofluorination of terminal arynes, and benzylic C–H fluorination; the other is the direct introduction of a CF2CH3 moiety onto aromatic rings, including nucleophilic, electrophilic and radical 1,1-difluoroethylation .

4-(1,1-Difluoroethyl)acetophenone

- Scientific Field : Organic Synthesis

- Summary of Application : 4-(1,1-Difluoroethyl)acetophenone is a chemical compound with the formula C10H9F3O. It can be used as a building block in organic synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, it would involve reactions that utilize the acetophenone moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

4-(1,1-Difluoroethyl)benzonitrile

- Scientific Field : Medicinal Chemistry

- Summary of Application : 4-(1,1-Difluoroethyl)benzonitrile is a chemical compound that can be used as an intermediate in the synthesis of various pharmaceutical compounds .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. It could involve reactions that utilize the benzonitrile moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

4-(1,1-difluoroethyl)-α,α-dimethyl-Benzenemethanol

- Scientific Field : Organic Chemistry

- Summary of Application : 4-(1,1-difluoroethyl)-α,α-dimethyl-Benzenemethanol is a chemical compound that can be used as a building block in organic synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. It could involve reactions that utilize the benzenemethanol moiety or the 1,1-difluoroethyl group .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

Optical Properties of 4-(1,1-Difluoroethyl)-benzothiazolo

- Scientific Field : Materials Chemistry

- Summary of Application : Organic molecules with hybridized local and charge transfer (HLCT) characters have attracted attention because of their potential in the field of two-photon fluorescence imaging and light-emitting diodes (LEDs) .

- Methods of Application : The 4-(1,1-difluoroethyl)-benzothiazolo molecule is studied through various spectroscopy tests to explore the solvent-dependent photo-physical properties in the mono-disperse system and temperature-dependent photoluminescence behavior in the aggregation state system .

- Results or Outcomes : The monodisperse molecule shows apparent two-photon fluorescence properties and its absorption section enhances with solvent polarity owing to the intramolecular charge transfer (ICT) process .

Michael Addition of H-Phosphonates

- Scientific Field : Organic Chemistry

- Summary of Application : The review discusses recent achievements in the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds by conjugate addition of hydrogen-phosphonates to different Michael acceptors .

- Methods of Application : The use of various Michael donors allows the construction of different carbon-heteroatom bonds .

- Results or Outcomes : The phospha-Michael addition is the intensively developed field and attracts much attention of the synthetic chemists in recent years .

(β-Diazo-α,α-Difluoroethyl)Phosphonates

- Scientific Field : Organic Chemistry

- Summary of Application : We elaborate a method for the generation of (2-diazo-1,1-difluoroethyl)phosphonates from (β-amino-α,α-difluoroethyl)phosphonates as precursors and their application as masked carbenes in coupling reactions with sulfonic acids under photochemical conditions .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis pathway being used .

Propiedades

IUPAC Name |

4-(1,1-difluoroethyl)-2,5-difluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRZVGBMJBQIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Difluoroethyl)-2,5-difluoropyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)

![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)

![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)